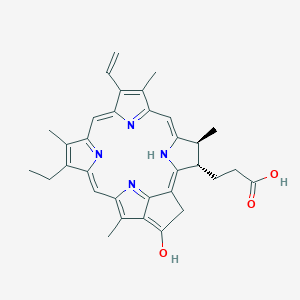

Pyropheophorbide a

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyropheophorbide-a is a chlorophyll derivative that has garnered significant interest due to its unique properties and potential applications. It is a deep red photosensitizer, which means it can absorb light and convert it into chemical energy. This compound is particularly noted for its role in photodynamic therapy, a treatment modality for cancer and other diseases .

准备方法

合成路线和反应条件: 焦脱镁叶绿素a 可以通过叶绿素a 的降解合成。该过程涉及从叶绿素a 中去除中心镁离子以及叶醇尾部,然后形成焦脱镁叶绿素a。 这可以通过多种化学反应来实现,包括酸水解和酶促反应 .

工业生产方法: 在工业环境中,焦脱镁叶绿素a 通常采用大规模提取和纯化技术生产。该工艺通常包括从植物材料中提取叶绿素,然后进行化学修饰以获得焦脱镁叶绿素a。 先进色谱技术的应用确保了最终产品的纯度和质量 .

化学反应分析

反应类型: 焦脱镁叶绿素a 经历了几种类型的化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢。焦脱镁叶绿素a 可以被氧化形成各种衍生物。

还原: 此反应涉及添加氢或去除氧。还原反应可以改变焦脱镁叶绿素a 的结构,从而产生不同的产物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和烷基化剂

主要形成的产物:

科学研究应用

Photodynamic Therapy (PDT)

Mechanism of Action:

Ppa acts as a photosensitizer that, upon activation by specific wavelengths of light, generates reactive oxygen species (ROS) capable of inducing apoptosis in targeted cancer cells. The mechanism involves the absorption of light by Ppa, leading to energy transfer that forms singlet oxygen, which damages cellular components and triggers cell death pathways.

Clinical Applications:

- Prostate Cancer: A study demonstrated that a PSMA inhibitor conjugated with Ppa effectively induced apoptosis in prostate cancer cells when irradiated, showcasing targeted PDT's potential for treating this malignancy .

- Lung Cancer: Research on methyl pyropheophorbide-a (MPPa) indicated its effectiveness against A549 lung cancer cells through mechanisms involving mitochondrial dysfunction and ROS production .

- Osteosarcoma: MPPa-PDT has shown promise in treating osteosarcoma, with ongoing studies required to elucidate its mechanisms further .

Formulations and Innovations

Methyl Pyropheophorbide-a (MPPa):

MPPa has been developed as a second-generation photosensitizer with improved solubility and stability compared to traditional agents. Recent studies have focused on formulating MPPa into solid lipid nanoparticles (SLNs) to enhance its pharmacological properties and PDT efficacy .

Nanocomposite Development:

Research has explored the creation of Ppa/TiO2 nanocomposites to enhance visible-light activity and stability. These composites exhibited significantly improved degradation rates of pollutants under light irradiation, indicating potential applications beyond cancer therapy .

Pharmacokinetics

Understanding the pharmacokinetics of Ppa is crucial for optimizing its therapeutic use. Studies have shown that Ppa and its derivatives like HPPH are slowly metabolized, which necessitates careful management of light exposure post-treatment to avoid skin phototoxicity . The pharmacokinetic profiles also inform dosing regimens and potential interactions with other treatments.

Case Studies and Research Findings

作用机制

焦脱镁叶绿素a 的作用机制涉及其在光照射下产生活性氧的能力。当暴露在光线下时,焦脱镁叶绿素a 吸收能量并将其转移到分子氧,产生单线态氧和其他活性氧。这些活性物质会导致细胞结构损伤,从而导致细胞死亡。 这种机制在光动力疗法中特别有效,在光动力疗法中,焦脱镁叶绿素a 选择性地积累在癌细胞中,并在光激活后破坏它们 .

类似化合物:

脱镁叶绿素a: 另一种具有类似光敏特性的叶绿素衍生物.

甲基焦脱镁叶绿素a: 焦脱镁叶绿素a 的甲基化衍生物,具有增强的溶解度和光动力活性.

锌焦脱镁叶绿素a: 焦脱镁叶绿素a 的锌络合物,在各种应用中用作光敏剂.

独特性: 焦脱镁叶绿素a 因其高单线态氧量子产率和高效产生活性氧的能力而独树一帜。 这使得它在光动力疗法和其他需要光诱导反应的应用中特别有效 .

相似化合物的比较

Pheophorbide-a: Another chlorophyll derivative with similar photosensitizing properties.

Methyl pyropheophorbide-a: A methylated derivative of pyropheophorbide-a with enhanced solubility and photodynamic activity.

Zinc pyropheophorbide-a: A zinc complex of pyropheophorbide-a used as a photosensitizer in various applications.

Uniqueness: Pyropheophorbide-a is unique due to its high singlet oxygen quantum yield and its ability to generate reactive oxygen species efficiently. This makes it particularly effective in photodynamic therapy and other applications where light-induced reactions are required .

生物活性

Pyropheophorbide a (PPa) is a chlorophyll derivative that has garnered significant attention in the fields of photodynamic therapy (PDT) and cancer treatment due to its unique biological activities. This article explores the various aspects of PPa's biological activity, including its mechanism of action, efficacy in cancer therapy, and potential applications in managing metabolic disorders.

This compound is derived from the degradation of chlorophyll and has been studied for its photodynamic properties. It is particularly noted for its ability to generate reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis in targeted tissues. This property makes it a promising candidate for PDT, especially in oncological applications.

PPa acts primarily through the generation of singlet oxygen when exposed to light, which induces oxidative stress in cells. This oxidative stress can lead to:

- Cellular apoptosis : Induction of programmed cell death in cancer cells.

- Inhibition of tumor growth : By damaging cellular components and disrupting mitochondrial function, PPa effectively inhibits tumor proliferation.

Table 1: Mechanistic Pathways of this compound

| Mechanism | Description |

|---|---|

| Singlet Oxygen Generation | Produces ROS upon light activation, leading to oxidative stress. |

| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential, triggering apoptosis. |

| Cell Cycle Arrest | Induces cell cycle arrest in cancer cells, preventing further proliferation. |

3. Efficacy in Cancer Therapy

Numerous studies have demonstrated the efficacy of PPa in various cancer models. For instance:

- In vivo Studies : Research involving BALB/c-nude mice with Eca109 tumors showed that PPa effectively inhibited tumor growth when used in conjunction with light exposure. The treatment resulted in significant tumor size reduction compared to control groups (TGI values < 42%) .

- Comparative Studies : In comparison with other photosensitizers like Photofrin, PPa exhibited superior cytotoxicity and antitumor efficacy at lower doses, indicating its potential as a more effective therapeutic agent .

Table 2: Comparative Efficacy of this compound vs. Photofrin

| Treatment Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| This compound (PPa) | 0.6 | 97.3 |

| This compound (PPa) | 1.0 | 98.65 |

| Photofrin | 10 | 98.65 |

4. Applications Beyond Oncology

Recent studies have also explored the potential of PPa in metabolic disorders, particularly its effects on glucose metabolism:

- Anti-diabetic Properties : PPa has shown promise in enhancing insulin secretion and improving glucose uptake in pancreatic β-cells, suggesting its potential role in diabetes management . The compound was found to significantly increase GLUT1 density in treated cells compared to controls.

Table 3: Effects of this compound on Glucose Uptake

| Treatment | GLUT1 Density (µm−2) | Glucose Concentration (mM) |

|---|---|---|

| Control | 0.234 ± 0.01 | 20 |

| Metformin | 0.296 ± 0.02 | 20 |

| This compound | 0.442 ± 0.01 | 20 |

5. Case Studies

Several clinical trials have been conducted to evaluate the safety and efficacy of PPa:

属性

CAS 编号 |

24533-72-0 |

|---|---|

分子式 |

C33H34N4O3 |

分子量 |

534.6 g/mol |

IUPAC 名称 |

3-[(21S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21?/m0/s1 |

InChI 键 |

FDKRLXBXYZKWRZ-PBVYKCSPSA-N |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |

手性 SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |

规范 SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |

外观 |

A crystalline solid |

Pictograms |

Irritant |

同义词 |

Pyrophaeophorbid A; (17S,18S)-3-Vinyl-3-deethyl-17,18-dihydrophytoporphyrin; 31,32-Didehydrophytochlorin; 3-Deethyl-3-vinylphytochlorin; Pyropheophorbide-alpha; Pyropheophorbide-α |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。